5-(2,4-Difluorophenyl)pyrimidin-2-ol chemical properties
5-(2,4-Difluorophenyl)pyrimidin-2-ol chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-(2,4-Difluorophenyl)pyrimidin-2-ol
Introduction
5-(2,4-Difluorophenyl)pyrimidin-2-ol is a heterocyclic compound featuring a pyrimidine core substituted with a 2,4-difluorophenyl group at the 5-position and a hydroxyl group at the 2-position. This molecule stands at the intersection of two important pharmacophores: the pyrimidine ring, a privileged scaffold found in nucleic acids and numerous pharmaceuticals, and the difluorophenyl moiety, a common substituent in modern drug design.[1] The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and potential applications of this compound, grounding all claims in established scientific principles.
Core Physicochemical & Structural Properties
The fundamental properties of 5-(2,4-Difluorophenyl)pyrimidin-2-ol are summarized below. These identifiers are crucial for procurement, registration, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₂N₂O | |
| Molecular Weight | 208.16 g/mol | |
| Appearance | Solid | |
| InChI Key | LBILLOXOJXFZKM-UHFFFAOYSA-N | |
| Canonical SMILES | OC1=NC=C(C2=CC=C(C=C2F)F)C=N1 | |
| MDL Number | MFCD11876802 |
The presence of the difluorophenyl group increases the molecule's lipophilicity, while the pyrimidin-2-ol core, capable of hydrogen bonding, provides a degree of polarity.[3] This balance is often sought in drug candidates to achieve adequate solubility and membrane permeability. The compound is generally stable under standard ambient conditions.[3]
A key structural feature is the tautomeric equilibrium between the -ol (aromatic) and -one (non-aromatic) forms. This equilibrium is fundamental to its reactivity and interactions.
Caption: Keto-enol tautomerism of the pyrimidin-2-ol core.
Spectroscopic Profile
While specific experimental data for this exact compound is not widely published, a robust spectroscopic profile can be predicted based on its constituent functional groups and data from analogous structures.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Difluorophenyl ring): Complex multiplets between δ 7.0-7.5 ppm due to H-H and H-F coupling. - Pyrimidine Protons: Two singlets or doublets for the protons at C4 and C6, expected in the δ 8.0-9.0 ppm range. - OH/NH Proton: A broad singlet, chemical shift is concentration and solvent dependent (δ 10-13 ppm).[2] |
| ¹³C NMR | - Pyrimidine Carbons: C2 (bearing OH) expected around δ 160-165 ppm. C4/C6 expected around δ 150-160 ppm. C5 (bearing aryl group) expected around δ 115-125 ppm. - Difluorophenyl Carbons: Carbons directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF ≈ 240-250 Hz). Other carbons will show smaller couplings. |
| ¹⁹F NMR | - Two distinct signals for the non-equivalent fluorine atoms at the 2- and 4-positions of the phenyl ring, likely appearing as complex multiplets. |
| IR (cm⁻¹) | - O-H/N-H stretch: Broad band from 3100-3400 cm⁻¹.[4] - C=O stretch (from keto tautomer): Strong band around 1660-1680 cm⁻¹.[2] - Aromatic C=C and C=N stretches: Multiple bands in the 1450-1620 cm⁻¹ region. - C-F stretch: Strong, characteristic bands in the 1100-1250 cm⁻¹ region.[2] |
| Mass Spec (MS) | - Molecular Ion (M⁺): Expected at m/z 208.16. High-resolution mass spectrometry would confirm the elemental formula. - Fragmentation: Potential loss of CO, HCN, and fragmentation of the difluorophenyl ring. |
Synthesis and Reactivity
Synthetic Approach: Suzuki Cross-Coupling
The most direct and industrially scalable method for synthesizing 5-arylpyrimidines is the palladium-catalyzed Suzuki cross-coupling reaction.[5][6] This approach involves the reaction of a halogenated pyrimidine with an arylboronic acid.
Caption: Workflow for Suzuki cross-coupling synthesis.
Protocol: Palladium-Catalyzed Synthesis
Causality: This protocol utilizes a palladium catalyst to facilitate the transmetalation and reductive elimination steps central to the Suzuki coupling mechanism. The base is crucial for activating the boronic acid, while an aqueous solvent system is often used to ensure solubility of the inorganic base and facilitate the reaction.
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Reaction Setup: To a reaction vessel, add 5-bromopyrimidin-2-ol (1 equivalent), (2,4-difluorophenyl)boronic acid (1.1-1.5 equivalents), and a suitable base such as sodium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final compound.
Chemical Reactivity
The reactivity of 5-(2,4-Difluorophenyl)pyrimidin-2-ol is dictated by its functional groups:
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Pyrimidin-2-ol Moiety: As mentioned, this group exists in tautomeric equilibrium. The hydroxyl group can be alkylated or acylated. More importantly, it can be converted to a 2-chloro group using reagents like phosphorus oxychloride (POCl₃). This 2-chloropyrimidine derivative is a highly versatile intermediate for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amines, alcohols, or thiols to build molecular diversity.[7]
-
Pyrimidine Ring: The pyrimidine ring is electron-deficient and generally resistant to electrophilic substitution. The electron-withdrawing nature of the difluorophenyl group further deactivates the ring.
-
Difluorophenyl Ring: The fluorine atoms are strong electron-withdrawing groups, deactivating the phenyl ring towards electrophilic substitution. They are also highly resistant to metabolic oxidation, a property that makes this moiety attractive for drug design.[2][3]
Relevance in Drug Discovery
The 5-(2,4-Difluorophenyl)pyrimidin-2-ol scaffold is of significant interest in medicinal chemistry due to the established biological activities of related pyrimidine derivatives.
-
Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of protein kinases, which are crucial targets in oncology.[8] The 5-aryl substitution pattern is common in inhibitors targeting receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), where the aryl group often occupies a hydrophobic pocket in the enzyme's active site.[8]
-
Anticancer and Anti-inflammatory Potential: Derivatives of 5-arylpyrimidines have been investigated as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors for autoimmune diseases and as general anticancer agents.[2][7][9] The difluoro substitution can enhance potency and improve the pharmacokinetic profile by blocking sites of metabolism.[2]
-
Antifungal Activity: Structurally related compounds containing a difluorophenyl group attached to a heterocyclic core are known potent antifungal agents, such as the drug Voriconazole.[10] This suggests that the core scaffold could be explored for developing new antifungal therapies.
Safety Information
Based on supplier data, 5-(2,4-Difluorophenyl)pyrimidin-2-ol is classified as acutely toxic if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed.
| Pictogram | Signal Word | Hazard Statement |
| Danger | H301: Toxic if swallowed. |
Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified under Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.
Conclusion
5-(2,4-Difluorophenyl)pyrimidin-2-ol is a well-defined chemical entity with significant potential as a building block in drug discovery and materials science. Its properties are a direct consequence of its hybrid structure: the versatile pyrimidine core and the modulating difluorophenyl substituent. A thorough understanding of its synthesis, primarily via Suzuki coupling, its tautomeric nature, and its reactivity at the 2-position is key to leveraging this scaffold for the development of novel, high-value molecules. Its structural alerts point towards potential applications in oncology and infectious disease, making it a compound of considerable interest for further investigation by research and development professionals.
References
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PubMed Central. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022-04-04). [Link]
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MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
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